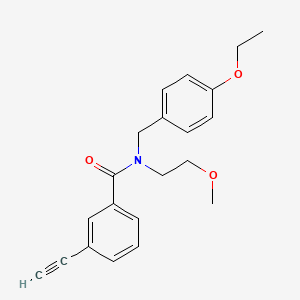
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently in clinical trials for the treatment of hematologic malignancies.
Mécanisme D'action
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide works by inhibiting the activity of a protein called Bruton’s tyrosine kinase (BTK), which is involved in the growth and survival of cancer cells. By inhibiting BTK, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been shown to have a favorable safety profile in preclinical studies. It has low toxicity and does not cause significant side effects in normal cells. In addition, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been shown to have good pharmacokinetic properties, meaning that it is absorbed well by the body and can be administered orally.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in lab experiments is its selectivity for cancer cells. This allows researchers to study the effects of BTK inhibition specifically on cancer cells, without affecting normal cells. One limitation of using N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide is that it is still in clinical trials, and its efficacy and safety in humans are not yet fully established.
Orientations Futures
There are several potential future directions for the use of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in cancer treatment. One direction is the development of combination therapies that include N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide and other cancer drugs, which may enhance its efficacy. Another direction is the exploration of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide in other types of cancer, such as solid tumors. Finally, further studies are needed to fully understand the mechanisms of action of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide and its potential as a cancer treatment.
Méthodes De Synthèse
The synthesis of N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide involves a series of chemical reactions that start with the reaction of 4-ethoxybenzyl chloride with 2-methoxyethylamine to form N-(4-ethoxybenzyl)-2-methoxyethylamine. This intermediate is then reacted with 3-ethynylbenzoic acid to form the final product, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide.
Applications De Recherche Scientifique
N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has been extensively studied for its potential as a cancer treatment. It has been shown to selectively inhibit the growth of cancer cells while sparing normal cells. In preclinical studies, N-(4-ethoxybenzyl)-3-ethynyl-N-(2-methoxyethyl)benzamide has shown efficacy against various types of cancer, including lymphoma, leukemia, and multiple myeloma.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-3-ethynyl-N-(2-methoxyethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-4-17-7-6-8-19(15-17)21(23)22(13-14-24-3)16-18-9-11-20(12-10-18)25-5-2/h1,6-12,15H,5,13-14,16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINOWHVSJPTMQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCOC)C(=O)C2=CC=CC(=C2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N',N'''-[1,3-phenylenebis(methylene)]bis(N-cyclohexylurea)](/img/structure/B5905050.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]propan-1-amine](/img/structure/B5905052.png)
![N-[2-(4-ethylphenoxy)ethyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B5905055.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(5-methyl-2-thienyl)methyl]pyrimidin-2-amine](/img/structure/B5905077.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B5905079.png)

![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-{[1-(3-methoxypropyl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B5905090.png)
![1-allyl-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5905094.png)
![2-fluoro-N-[3-({2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}amino)-3-oxopropyl]benzamide](/img/structure/B5905097.png)
![2-{[(1,3-benzodioxol-5-ylmethyl)(pyridin-3-ylmethyl)amino]methyl}benzoic acid](/img/structure/B5905100.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(methylthio)benzyl]cyclopropanamine](/img/structure/B5905102.png)
![2-[4-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-3,5-dimethyl-1H-pyrazol-1-yl]ethanol](/img/structure/B5905105.png)
![2-({2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl}methyl)phenol](/img/structure/B5905130.png)